molecular formula C8H4F4O2 B1399287 3-Fluoro-5-(trifluoromethoxy)benzaldehyde CAS No. 1352999-98-4

3-Fluoro-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1399287
CAS RN: 1352999-98-4
M. Wt: 208.11 g/mol
InChI Key: QIBNSINERFPXSF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 . It is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a trifluoromethoxy group and a fluorine atom . The InChI key for this compound is UZZYXZWSOWQPIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis

“3-Fluoro-5-(trifluoromethoxy)benzaldehyde” is used in chemical synthesis . It serves as a building block in the synthesis of various complex molecules. The presence of the trifluoromethoxy group and the aldehyde group makes it a versatile reagent that can undergo a variety of chemical reactions.

Synthesis of Biologically Active Compounds

This compound can be used in the synthesis of biologically active compounds . These compounds have potential applications in drug discovery and medicinal chemistry. The specific nature of these compounds would depend on the other reagents used in the synthesis.

Safety and Hazards

This compound is considered hazardous. It is combustible and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNSINERFPXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719940
Record name 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethoxy)benzaldehyde

CAS RN

1352999-98-4
Record name 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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